molecular formula C7H8BrNO B3036658 (2-Amino-3-bromophenyl)methanol CAS No. 397323-70-5

(2-Amino-3-bromophenyl)methanol

Cat. No. B3036658
M. Wt: 202.05 g/mol
InChI Key: ZPCQHOKATFHJST-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

In a similar manner to the preparation of methyl 2-amino-3-formylbenzoate, 2-amino-3-bromobenzaldehyde (3.28 g, quantitatively) was obtained from (2-amino-3-bromophenyl)methanol (3.27 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=O)=CC=CC=1C(OC)=O.[NH2:14][C:15]1[C:22]([Br:23])=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=[O:18]>>[NH2:14][C:15]1[C:22]([Br:23])=[CH:21][CH:20]=[CH:19][C:16]=1[CH2:17][OH:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1Br)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.